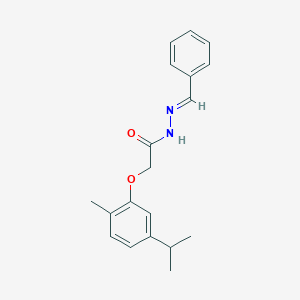

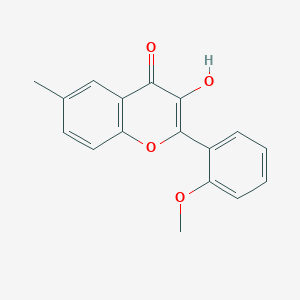

3-chloro-4-(4-morpholinyl)-1-phenyl-1H-pyrrole-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- This compound is a derivative of pyrrolo[3,4-c]pyrrole-1,4-dione (DPP), which is known for its photoluminescent properties and applications in electronic devices (Beyerlein & Tieke, 2000).

Synthesis Analysis

- The synthesis of related DPP derivatives often involves palladium-catalysed aryl-aryl coupling reactions, such as the Suzuki coupling (Beyerlein & Tieke, 2000).

- Other methods include sequential combination reactions under specific conditions, as seen in the synthesis of similar polyheterocyclic compounds (Islas-Jácome et al., 2023).

Molecular Structure Analysis

- The molecular structure of similar compounds has been studied using techniques like crystallography, revealing details like chair conformation of the morpholino moiety and various intermolecular interactions (Rajeswari et al., 2010).

Chemical Reactions and Properties

- DPP derivatives have been used in reactions to form conjugated polymers, indicating their reactivity and utility in material synthesis (Zhang et al., 2008).

- These compounds exhibit strong photoluminescence, an important property for electronic applications (Beyerlein & Tieke, 2000).

Physical Properties Analysis

- The polymers containing DPP units display good solubility in organic solvents and are processable into thin films, which is vital for their application in electronics (Zhang et al., 2009).

Chemical Properties Analysis

- The electrochemical properties of DPP derivatives vary depending on the substitution pattern, affecting their optical and electronic properties, which is crucial for their application in optoelectronics (Zhang et al., 2009).

Scientific Research Applications

Photocatalytic Degradation and Environmental Applications

Research on photocatalytic degradation processes involving related compounds suggests potential applications for 3-chloro-4-(4-morpholinyl)-1-phenyl-1H-pyrrole-2,5-dione in environmental science, particularly in water treatment and pollutant degradation. Photocatalytic processes utilize light to catalyze reactions that break down pollutants, indicating that compounds with similar structures could be explored for their efficiency in degrading toxic substances in water and soil environments (Pichat, 1997).

Biological and Pharmacological Effects

The biological and pharmacological effects of phenolic compounds, such as chlorogenic acid, highlight the significance of investigating similar compounds for their antioxidant, anti-inflammatory, and therapeutic roles. Studies on chlorogenic acid have shown its potential in treating metabolic syndrome, showcasing the importance of research on phenolic compounds for their health-promoting properties (Naveed et al., 2018; Santana-Gálvez et al., 2017). This suggests potential avenues for researching the effects of 3-chloro-4-(4-morpholinyl)-1-phenyl-1H-pyrrole-2,5-dione on human health and disease prevention.

Drug Discovery and Molecular Pharmacology

The use of pyrrolidine and morpholine scaffolds in drug discovery, as outlined in reviews of bioactive molecules, underlines the importance of these frameworks in medicinal chemistry. These compounds are utilized for their stereochemical properties and ability to explore pharmacophore space, indicating that 3-chloro-4-(4-morpholinyl)-1-phenyl-1H-pyrrole-2,5-dione could be a valuable candidate for the development of new therapeutic agents (Li Petri et al., 2021; Asif & Imran, 2019).

Chemical and Material Science Applications

The synthesis and optical properties of diketopyrrolopyrroles demonstrate the utility of such compounds in developing high-quality pigments, electronic devices, and fluorescence imaging applications. This suggests that research into 3-chloro-4-(4-morpholinyl)-1-phenyl-1H-pyrrole-2,5-dione could uncover new materials with significant optical, electronic, or aesthetic properties (Grzybowski & Gryko, 2015).

Safety and Hazards

Future Directions

While there is limited information on “3-chloro-4-(4-morpholinyl)-1-phenyl-1H-pyrrole-2,5-dione”, research on related compounds suggests potential future directions. For instance, an improved three-step process for the synthesis of gefitinib has been developed, suggesting potential for further optimization of synthesis processes . Additionally, the use of pinacol boronic esters in organic synthesis is an area of ongoing research .

properties

IUPAC Name |

3-chloro-4-morpholin-4-yl-1-phenylpyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3/c15-11-12(16-6-8-20-9-7-16)14(19)17(13(11)18)10-4-2-1-3-5-10/h1-5H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEIJJHEAFTVHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352156 |

Source

|

| Record name | 3-Chloro-4-morpholin-4-yl-1-phenyl-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-morpholin-4-yl-1-phenyl-pyrrole-2,5-dione | |

CAS RN |

5359-65-9 |

Source

|

| Record name | 3-Chloro-4-morpholin-4-yl-1-phenyl-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535634.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-pyridinyl)propanamide dihydrochloride](/img/structure/B5535649.png)

![N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5535659.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5535661.png)

![N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide](/img/structure/B5535667.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(1S*,2R*)-2-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B5535668.png)

![9-(3-methoxybenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535674.png)

![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5535682.png)

![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5535690.png)

![(1S*,5R*)-3-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5535691.png)